molecular formula C18H21N5O2S B2517286 7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396864-80-4

7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2517286
CAS No.: 1396864-80-4
M. Wt: 371.46
InChI Key: QTGQQFHHNIFJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a high-purity chemical compound intended for research and development purposes. This complex heterocyclic compound features a fused pyrimido[2,1-b][1,3]thiazine core, a structure of significant interest in medicinal chemistry. Nitrogen- and oxygen-containing heterocycles are fundamental scaffolds in pharmaceutical development, with over 90% of new drugs containing at least one heterocyclic ring . The integrated piperazine and pyridine motifs in its structure are commonly associated with molecular recognition and bioactivity, suggesting potential utility in various biochemical and pharmacological research applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

7-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-13-10-20-18-23(16(13)24)11-14(12-26-18)17(25)22-8-6-21(7-9-22)15-4-2-3-5-19-15/h2-5,10,14H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGQQFHHNIFJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are required?

The synthesis typically involves multi-step pathways, starting with coupling reactions between piperazine and pyridine derivatives. Key steps include:

  • Amide bond formation : Use of coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF or dichloromethane with a base such as triethylamine .
  • Solvent optimization : Ethanol or DMSO under controlled reflux conditions to improve yield .
  • Catalytic steps : Palladium on carbon or copper iodide for heterocyclic ring closure .

Q. How is the compound characterized to confirm its structural integrity?

Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify hydrogen and carbon environments, particularly the pyridin-2-yl and thiazinone moieties .
  • HRMS : High-resolution mass spectrometry to validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups like carbonyl (C=O) and piperazine N-H stretches .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Stability studies recommend storage at -20°C in inert atmospheres to prevent hydrolysis of the thiazinone ring .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinities to neurological targets (e.g., serotonin receptors) using software like AutoDock or Schrödinger .
  • QSAR analysis : Correlate structural features (e.g., piperazine substituents) with activity data to design analogs with enhanced potency .
  • MD simulations : Assess conformational stability of the dihydropyrimido-thiazinone core in biological membranes .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for neurological activity, MCF7 for anticancer) under identical conditions .
  • Target profiling : Screen against a panel of enzymes (e.g., phosphodiesterases, kinases) to identify primary targets .
  • Orthogonal validation : Combine in vitro assays with ex vivo tissue models to confirm mechanism .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous processing to minimize side reactions and improve heat management .
  • Catalyst screening : Test alternatives to Pd/C, such as nickel-based catalysts, for cost efficiency .
  • DoE (Design of Experiments) : Optimize variables like temperature, solvent ratio, and reagent stoichiometry .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation?

  • Single-crystal X-ray diffraction : Resolve boat/envelope conformations of the thiazinone and piperazine rings .
  • PXRD : Monitor polymorph transitions under thermal stress .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N/S hydrogen bonds) influencing packing .

Methodological Design Questions

Q. How to design a robust SAR study for derivatives targeting neurological disorders?

  • Scaffold diversification : Introduce substituents at the pyridine 2-position and thiazinone 7-methyl group .
  • In vivo models : Use zebrafish or rodent neuropathic pain models to evaluate blood-brain barrier penetration .
  • Metabolic profiling : LC-MS/MS to assess stability against cytochrome P450 enzymes .

Q. What analytical approaches validate compound purity in complex biological matrices?

  • HPLC-MS/MS : Quantify trace impurities (e.g., hydrolyzed byproducts) in plasma or tissue homogenates .
  • DSC/TGA : Detect amorphous vs. crystalline forms that may affect bioavailability .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in bioactivity data?

  • Strict QC protocols : Enforce ≥95% purity thresholds via orthogonal LC-NMR and HRMS .
  • Blinded replicates : Perform triplicate assays with independent synthetic batches .
  • Meta-analysis : Compare data across labs using shared reference compounds (e.g., known kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.